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Compound of Interest

Compound Name: T-448

Cat. No.: B15583452

Comparative Analysis of Epigenetic Modulators: A Deep Dive into ORY-1001 (Vafidemstat)

Disclaimer: Information regarding a compound designated "T-448" is not available in the public
domain or scientific literature. As such, a direct head-to-head comparison with ORY-1001
cannot be provided. This guide will offer a comprehensive overview of ORY-1001 (Vafidemstat),
including its mechanism of action, performance data, and relevant experimental protocols to
serve as a valuable resource for the scientific community.

Introduction to ORY-1001 (Vafidemstat)

ORY-1001, also known as Vafidemstat, is a potent and selective small-molecule inhibitor of the
epigenetic enzyme Lysine-Specific Demethylase 1 (LSD1). LSD1, also known as KDM1A,
plays a crucial role in gene regulation by removing methyl groups from histone H3 at lysines 4
and 9 (H3K4 and H3K9). Its dysregulation is implicated in various cancers and neurological
disorders. ORY-1001 is a tranylcypromine derivative that covalently inactivates LSD1 by
binding to its flavin adenine dinucleotide (FAD) cofactor. It is currently being investigated in
clinical trials for oncology and central nervous system (CNS) disorders.

Quantitative Performance Data

The following table summarizes the key in vitro and in vivo performance metrics for ORY-1001.
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Parameter Value Cell Line | Model Reference
Recombinant human
LSD1 IC50 18 nM
LSD1/CoREST
Recombinant human
MAO-A IC50 3,100 nM
MAO-A
Recombinant human
MAO-B IC50 >100,000 nM

MAO-B

Cellular Potency
(GFI1b mRNA)

EC50 of 0.6 nM

MOLM-13 (AML cells)

Significant tumor

In vivo Efficacy e
growth inhibition

MV4-11 AML

xenograft model

Mechanism of Action: LSD1 Inhibition Signaling

Pathway

ORY-1001 exerts its effects by inhibiting LSD1, which is a key component of several

transcriptional repressor complexes, including the CoOREST complex. By inhibiting LSD1, ORY-

1001 prevents the demethylation of H3K4me2, leading to an increase in this activating mark at

the promoter regions of target genes. This results in the de-repression of genes involved in

cellular differentiation and tumor suppression.
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Caption: Mechanism of ORY-1001 action in the cell nucleus.

Experimental Protocols
LSD1 Enzymatic Assay

This protocol details the method used to determine the in vitro potency of ORY-1001 against
recombinant human LSD1.
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Objective: To measure the half-maximal inhibitory concentration (IC50) of ORY-1001 for LSD1.
Materials:

e Recombinant human LSD1/CoREST complex.

 Biotinylated histone H3 peptide (H3K4mel).

* Amplex Red reagent.

e Horseradish peroxidase (HRP).

o Assay buffer (e.g., 50 mM Tris-HCI, pH 7.5).

e ORY-1001 compound dilutions.

Procedure:

Prepare a reaction mixture containing the LSD1/CoREST complex in the assay buffer.

o Add serial dilutions of ORY-1001 or vehicle control to the reaction mixture and pre-incubate
for 15 minutes at room temperature.

« Initiate the demethylation reaction by adding the biotinylated H3K4mel peptide substrate.
 Incubate the reaction for 1 hour at 37°C.

o Stop the reaction and detect the generated hydrogen peroxide using the Amplex Red/HRP
system. The fluorescence intensity is measured at an excitation of 530 nm and an emission
of 590 nm.

o Calculate the percent inhibition for each ORY-1001 concentration relative to the vehicle
control.

o Determine the IC50 value by fitting the dose-response data to a four-parameter logistic
equation.
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« To cite this document: BenchChem. [Head-to-head comparison of T-448 and ORY-1001].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15583452#head-to-head-comparison-of-t-448-and-
ory-1001]
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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